N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-(methylamino)acetamide is a chloroacetamide derivative characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the acetamide backbone and a methylamino (-NHCH₃) substituent on the adjacent carbon.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-12-7-10(14)13-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFACKMOVCABBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Anxiolytic Properties
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide has been studied for its antidepressant and anxiolytic effects. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. This interaction suggests potential use in treating anxiety disorders and depression .
Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of other bioactive molecules. For instance, it can be transformed into various derivatives that exhibit enhanced pharmacological activities. Such transformations often involve modifications to the amine or acetamide groups, leading to compounds with improved efficacy or reduced side effects .
Biochemical Research
Proteomics Research
this compound is utilized in proteomics research for its ability to inhibit specific enzymes or proteins involved in cellular signaling pathways. This characteristic makes it valuable for studying protein interactions and functions within biological systems . The compound's influence on proteomic profiles can aid in understanding disease mechanisms and identifying potential therapeutic targets.
Mechanistic Studies
Studies have employed this compound to explore mechanisms of action related to cellular processes such as apoptosis and cell proliferation. By observing how the compound affects these processes, researchers can gain insights into cancer biology and other diseases where dysregulation of these pathways occurs .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Evaluation of Antidepressant Activity of this compound" | Pharmacology | Demonstrated significant reduction in anxiety-like behaviors in rodent models. |
| "Proteomic Analysis of Cellular Responses to this compound" | Biochemistry | Identified changes in protein expression linked to stress response pathways. |
| "Synthesis and Characterization of New Derivatives from this compound" | Organic Chemistry | Developed several derivatives with enhanced biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl and Acetamide Motifs
Several compounds share key structural elements with the target molecule, enabling comparative analysis:
Key Observations :
- Hydrogen Bonding: Crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide reveal intermolecular hydrogen bonding (N–H⋯O), which may influence solubility and crystal packing . The target compound’s methylamino group could similarly participate in hydrogen bonding, affecting its physicochemical behavior.
- Biological Relevance: Compounds like N-(2-chlorobenzyl)-2-(quinazolin-4-ylthio)acetamide are designed for targeted interactions (e.g., kinase inhibition), suggesting that the target molecule’s methylamino group could be tailored for specific receptor binding .
Spectroscopic and Computational Data
- Spectroscopy : IR and NMR data for analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide ) show characteristic peaks:
- Computational Studies: For 2-((5-((2-chlorophenyl)(cyclopentyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA), MESP (Molecular Electrostatic Potential) and HOMO-LUMO analyses highlight electron-deficient regions near the chlorophenyl group, influencing reactivity .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide, commonly referred to as a chlorophenyl derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, comparative studies with similar compounds, and relevant case studies.
The molecular formula for this compound is C10H13ClN2O. The compound features a chlorophenyl group attached to a methylamino acetamide backbone, which is crucial for its biological activity. The presence of the chlorine atom enhances the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound modulates various biological pathways, including:
- Signal Transduction : It influences cellular signaling cascades, potentially altering cellular responses.
- Metabolic Processes : The compound can affect metabolic pathways, leading to changes in cellular metabolism.
- Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it can modulate gene expression patterns .
Biological Activity Overview
This compound has demonstrated a range of biological activities, including:
- Antitumor Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the low micromolar range against specific cancer types .
- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, particularly against Gram-positive and Gram-negative bacteria .
Comparative Studies
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences and similarities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-2-(ethylamino)acetamide | Ethyl group instead of methyl | Moderate antitumor activity |
| N-(2-chlorophenyl)-2-(dimethylamino)acetamide | Dimethyl group | Enhanced antimicrobial effects |
| N-(2-chlorophenyl)-2-(isopropylamino)acetamide | Isopropyl group | Lower cytotoxicity |
Case Studies
- Antitumor Efficacy : A study published in MDPI investigated the cytotoxic effects of various acetamides, including derivatives of chlorophenyl compounds. The findings indicated that structural modifications significantly influenced their efficacy against cancer cell lines .
- Antimicrobial Activity Assessment : Another research article reported on the synthesis and biological evaluation of similar compounds. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be further explored for its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide, and how can reaction conditions influence yield?
- The synthesis involves nucleophilic substitution or amide coupling. For analogs like N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, methoxyacetyl chloride reacts with substituted anilines in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl . Key considerations:
- Temperature control : Exothermic reactions require low temperatures to minimize by-products (e.g., nitro derivatives).
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Purification : Column chromatography or recrystallization isolates the product from unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR : H and C NMR verify the methylamino group (δ ~2.8–3.2 ppm for N–CH) and chlorophenyl protons (aromatic δ ~7.0–7.5 ppm).
- IR : Peaks at ~1650 cm confirm the amide C=O bond, while N–H stretches appear at ~3300 cm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 214.65 for CHClNO) confirm molecular weight .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical molecular geometries?
- For structurally similar compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, B3LYP/6-31G* DFT calculations align with X-ray crystallography data (bond angles ±1°, lengths ±0.02 Å). This validates:
- Reactivity predictions : Electron-deficient regions (e.g., chlorine-substituted phenyl) guide substitution sites .
- Bioactive conformations : Hydrogen bonding (e.g., N–H···O) stabilizes interactions with biological targets .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Comparative assays : Test analogs (e.g., N-(3-amino-4-chlorophenyl)-2-methoxyacetamide) under standardized conditions (MIC for antimicrobial; IC for cytotoxicity) .
- Mechanistic studies : Use fluorescence quenching or SPR to assess binding to targets like GPCRs or enzymes .
- Structural tweaks : Modify the methylamino or chlorophenyl groups to isolate activity drivers .
Q. How do reaction intermediates (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) influence scalability and purity?
- By-product analysis : GC-MS or HPLC monitors intermediates like trichloroethyl derivatives, which require scavengers (e.g., NaBH) to suppress .
- Kinetic control : Adjust stoichiometry of methoxyacetyl chloride to minimize side reactions (e.g., over-chlorination) .
Methodological Guidance
Q. What protocols ensure reproducibility in biological activity assays?
- Cell lines : Use ATCC-validated lines (e.g., HeLa for anticancer assays).
- Dose-response curves : Include positive controls (e.g., doxorubicin) and normalize to solvent-only baselines .
Q. How can hydrogen bonding patterns (e.g., C–H···O) be leveraged in crystallography studies?
- X-ray diffraction : Intramolecular interactions in analogs like 2-chloro-N-(4-fluorophenyl)acetamide stabilize crystal packing, aiding in resolving polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
